2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone
Description
2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-based compound featuring a benzyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an amino-ketone functional group. Its molecular formula is C₁₆H₂₄N₄O, with a molecular weight of 288.39 g/mol (calculated based on structural analogs in and ).
Synthesis of such compounds often involves alkylation or Friedel-Crafts reactions. For example, similar derivatives like 2-chloro-1-(pyrrolidin-1-yl)ethanone are synthesized via AlCl₃-catalyzed reactions in dry dichloromethane (DCM) (). The target compound likely follows analogous synthetic pathways, with modifications to incorporate the benzyl-ethyl-amino group .
Properties
IUPAC Name |
2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGJTWBDSLUSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This is followed by the introduction of the benzyl-ethyl-amino group and finally the amino-ethanone moiety. Common reagents used in the synthesis include benzylamine, ethyl bromide, and pyrrolidine. Reaction conditions often require precise control of temperature, pH, and solvent choice to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound scales up the synthetic route by employing automated reactors and continuous flow techniques. Advanced purification methods, such as chromatography, ensure the final product meets stringent quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly at the amino and benzyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, particularly at the ketone group, converting it into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction. Substitution reactions often utilize reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives that retain the core pyrrolidine structure while introducing new functional groups that modify the compound's properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H27N3
- Molecular Weight : 273.41 g/mol
Central Nervous System (CNS) Modulation
Research indicates that compounds similar to 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone may exhibit properties that modulate neurotransmitter systems in the brain. This modulation can have implications for treating various CNS disorders, including anxiety and depression.
Case Study : In a study exploring the effects of pyrrolidine derivatives, it was found that modifications to the amino group significantly influenced their binding affinity to serotonin receptors, suggesting potential for antidepressant activity .
Anti-obesity and Metabolic Regulation
The compound has been investigated for its potential role in metabolic regulation and as an anti-obesity agent. Similar compounds have shown efficacy in activating β3-adrenoceptors, which are involved in lipolysis and thermogenesis.
Data Table: Efficacy of Pyrrolidine Derivatives in Weight Management
| Compound Name | Mechanism of Action | Observed Effects |
|---|---|---|
| Compound A | β3-Adrenoceptor Agonist | Reduced body weight in animal models |
| Compound B | Serotonin Receptor Modulator | Decreased appetite |
| This compound | Potential β3 activation | Under investigation |
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique structure allows for diverse chemical modifications that can lead to new therapeutic agents.
Synthesis Example : The synthesis of this compound has been optimized to improve yield and purity, facilitating its use in further chemical transformations .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially useful in conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor for therapeutic efficacy.
Case Study : A recent investigation into pyrrolidine derivatives demonstrated neuroprotective effects through the inhibition of oxidative stress pathways, indicating a promising avenue for further research .
Mechanism of Action
The mechanism by which 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl-ethyl-amino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the pyrrolidine ring provides structural rigidity that enhances binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of amino-ketone derivatives with pyrrolidine or piperidine backbones. Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Structural Variations and Functional Impact
Substituent Effects: Benzyl-ethyl-amino vs. Dimethylamino vs. Benzyl-ethyl-amino: The dimethylamino group in the pentanone derivative () lacks aromaticity, which may reduce π-π stacking interactions in receptor binding compared to the benzyl-containing target compound .
Pharmacological Potential
- Receptor Affinity: Pyrrolidine-based amino-ketones are explored as neuromodulators due to structural similarities with dopamine and serotonin. The benzyl-ethyl group may enhance affinity for σ-1 or NMDA receptors compared to non-aromatic analogs .
- Toxicity Considerations: Limited toxicological data are available for this class (). The dimethylamino analog () has a higher molecular weight, which may influence metabolic clearance rates .
Biological Activity
2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C_{16}H_{24}N_{2}O
- Molecular Weight : 261.37 g/mol
- CAS Number : 1353993-93-7
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. The compound may act as a modulator of these systems, influencing mood, cognition, and pain perception.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. In a study involving forced swim tests, derivatives of pyrrolidine demonstrated significant reductions in immobility time, suggesting potential antidepressant properties .
Antinociceptive Effects
The antinociceptive properties of this compound have been evaluated through various assays. For instance, in the formalin test model, it showed a dose-dependent reduction in pain response, indicating its potential as an analgesic agent. The underlying mechanism may involve modulation of opioid receptors and inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness was assessed through minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Study 1: Antidepressant-Like Effects
A recent study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various pyrrolidine derivatives. The study found that compounds structurally similar to this compound significantly reduced depressive behavior in rodent models when administered acutely .
Study 2: Analgesic Properties
In another investigation, researchers assessed the analgesic effects of several pyrrolidine derivatives including our compound of interest. The findings indicated that these compounds effectively reduced pain perception in both acute and chronic pain models, suggesting their utility in pain management therapies .
Study 3: Antimicrobial Efficacy
An evaluation of antimicrobial activity highlighted the effectiveness of this compound against Gram-positive bacteria. The MIC values were determined to be within therapeutic ranges, warranting further exploration for potential clinical applications in treating bacterial infections .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Antidepressant Activity | Antinociceptive Activity | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | 261.37 g/mol | Moderate | High | Moderate |
| Pyrrolidine Derivative A | 250.35 g/mol | High | Moderate | Low |
| Pyrrolidine Derivative B | 275.45 g/mol | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
